Specific Scientific Field: This application falls under the field of Biochemistry and Molecular Biology .
Summary of the Application: GSK6853 is a chemical probe for the bromodomains of the BRPF (Bromodomain and PHD Finger containing) family of proteins (BRPF1/2/3). BRPF1, BRPF2 (BRD1), and BRPF3 are scaffolding proteins, assembling HAT complexes of the MOZ/MORF family (MOZ, Ybf2/Sas3, Sas2, and Tip60). These MYST complexes play crucial roles in DNA repair, recombination, and replication as well as in transcription activation .
Methods of Application or Experimental Procedures: GSK6853 has excellent BRPF1 potency with an IC50 of 8 nM in a TR-FRET assay and a KD of 0.3 nM as determined by Bromoscan. In a panel of 48 bromodomains, GSK6853 shows a greater than 1600-fold selectivity over all other bromodomains .
Results or Outcomes: GSK6853 exhibits potent binding to full-length endogenous BRPF1 (pIC50 of 8.6 nM) in a chemoproteomic competition binding assay. A NanoBRET cellular target engagement assay evaluating the interaction of BRPF1B with histones suggested IC50 of 20 nM for GSK6853 .
GSK6853 is a selective chemical probe designed to inhibit the bromodomain of the Bromodomain and PHD Finger Containing Protein 1 (BRPF1). This compound is characterized by its high potency and selectivity, with a reported TR-FRET pIC50 value of 8.1 and a BROMOscan pKd value of 9.5, indicating its effectiveness in targeting BRPF1 over other bromodomains with more than 1600-fold selectivity . The compound belongs to the class of benzimidazolone derivatives and has shown significant promise in epigenetic research due to its ability to modulate protein interactions involved in chromatin dynamics.
These methods have been optimized to enhance yield and minimize by-products, making the synthesis both efficient and reproducible .
GSK6853 has been extensively studied for its biological activity, particularly as an inhibitor of BRPF1. Its selective inhibition leads to significant alterations in histone acetylation patterns, which are critical for gene expression regulation. In cellular assays, GSK6853 demonstrated micromolar activity, effectively reducing acetylated histone levels and influencing metabolic pathways linked to acetylation processes . The compound's mechanism involves disrupting the interaction between BRPF1 and acetylated lysines on histones, thereby impacting chromatin remodeling and transcriptional regulation.
GSK6853 serves as a valuable tool in epigenetic research, particularly in studies involving bromodomains and their role in transcriptional regulation. Its applications include:
Interaction studies involving GSK6853 have revealed its ability to selectively bind to BRPF1, impacting its function significantly. These studies typically involve:
Several compounds share structural or functional similarities with GSK6853. A comparison highlights their unique features:
GSK6853 stands out due to its exceptional selectivity (>1600-fold) for BRPF1 over other bromodomains and its potent inhibitory effects at low concentrations, making it a superior candidate for targeted epigenetic research compared to these similar compounds .
GSK6853 represents a highly selective benzimidazolone-based chemical probe developed specifically for the inhibition of Bromodomain and PHD Finger-containing protein 1 (BRPF1) bromodomain [1] [8]. This compound exhibits exceptional potency with a dissociation constant of 0.3 nanomolar as determined by BROMOscan assay and demonstrates greater than 1600-fold selectivity over all other bromodomains tested [1] [15]. The development of GSK6853 emerged from structure-activity relationship studies aimed at optimizing the previously identified BRPF1 inhibitor GSK5959, with the primary objectives of achieving improved aqueous solubility, enhanced cellular activity, and superior pharmacokinetic properties [8] [15].
The compound functions as a competitive inhibitor that binds to the acetyl-lysine recognition pocket of the BRPF1 bromodomain, effectively disrupting chromatin binding interactions [1] [3]. GSK6853 exhibits potent binding to full-length endogenous BRPF1 with a half-maximal inhibitory concentration of 2.5 nanomolar in chemoproteomic competition binding assays [15]. The structural analog GSK9311 serves as an appropriate negative control compound, displaying 125-fold and 185-fold reduced potency in cell-free and cell-based assays respectively [5] [12].
GSK6853 possesses the International Union of Pure and Applied Chemistry name (R)-N-(1,3-Dimethyl-6-(2-methylpiperazin-1-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-methoxybenzamide [2] [19]. The compound bears the Chemical Abstracts Service registry number 1910124-24-1 and exhibits a molecular formula of C22H27N5O3 with a molecular weight of 409.48 grams per mole [2] [20]. The Simplified Molecular-Input Line-Entry System string for GSK6853 is O=C1N(C)C2=CC(N3CCNC[C@H]3C)=C(NC(C4=C(OC)C=CC=C4)=O)C=C2N1C, and the International Chemical Identifier key is FQWDVNSBYDXPIO-CQSZACIVSA-N [19] [27].
The compound exists as a white to beige crystalline powder with defined optical activity, displaying a specific rotation of [α]/D -45 to -55° at a concentration of 0.3 in methanol [2] [6]. GSK6853 demonstrates excellent purity levels of greater than 98% as determined by high-performance liquid chromatography analysis [2] [44]. The compound maintains stability under ambient temperature shipping conditions without requiring cooling measures [16] [18].
The structural design of GSK6853 builds upon the benzimidazolone scaffold, which serves as the core pharmacophore for bromodomain recognition [26] [8]. The benzimidazolone core of GSK6853 binds to BRPF1 in a manner similar to previously characterized bromodomain inhibitors, with the N1-methyl group occupying the acetyl methyl pocket near Phe653 [26]. The C2-carbonyl forms critical interactions with the conserved asparagine Asn708 and through water-mediated contacts with Tyr665 [26] [8].
Structure-activity relationship studies revealed that the 2-methoxybenzamide substituent at the 5-position provides optimal potency and selectivity profiles [8]. The 2-methoxy group forms an intramolecular hydrogen bond with the amide nitrogen-hydrogen group, resulting in a relatively rigid planar structure that facilitates optimal packing against the side chain methylene groups of Glu661 [26]. This conformational constraint appears crucial for maintaining high binding affinity, as compounds lacking the 2-methoxy functionality demonstrate significantly reduced potency [8].
The introduction of the (R)-2-methylpiperazine substituent at the 6-position represents a key optimization that exploits specific structural differences between BRPF family members [8]. Crystal structure analysis reveals that the 2-methyl group occupies a small pocket near Pro658, a residue that is not conserved across the BRPF subfamily [8]. This interaction contributes significantly to the exceptional selectivity profile of GSK6853, with the (R)-enantiomer demonstrating superior potency compared to the (S)-enantiomer [8]. The piperazine 4-nitrogen forms a direct hydrogen bond to the backbone carbonyl of Asn651, providing additional binding affinity and contributing to the improved physicochemical properties [8].
The synthetic approach to GSK6853 employs nucleophilic aromatic substitution reactions and amide coupling methodologies [8] [14]. The benzimidazolone core is constructed through established cyclization procedures involving appropriately substituted diamino precursors [29] [32]. Fluorinated benzimidazolone intermediates can be nitrated in a regioselective manner, followed by nucleophilic aromatic substitution with piperazine derivatives to introduce the 6-substituent [26] [30].
The displacement of fluorine via nucleophilic aromatic substitution represents a crucial synthetic step, facilitated by the electron-withdrawing nature of the benzimidazolone system [30]. This reaction proceeds through formation of a Meisenheimer complex intermediate, with the electron density in the aromatic ring stabilized by the carbonyl functionality [30]. The nucleophilic aromatic substitution methodology enables efficient introduction of various nitrogen-containing heterocycles at the 6-position [8].
Amide coupling reactions between appropriately substituted benzoic acids and the benzimidazolone amine provide access to the 5-benzamide substituents [8] [29]. The synthetic route demonstrates good yields and compatibility with various functional groups, enabling systematic exploration of structure-activity relationships [8]. Chiral separation techniques or asymmetric synthesis methodologies are employed to obtain the desired (R)-enantiomer with high enantiomeric purity [8].
Analog development efforts focused on optimization of the 6-position substituent, with systematic evaluation of various nitrogen-containing heterocycles [8]. The progression from piperidine to piperazine derivatives demonstrated that heteroatom linkage plays a crucial role in maintaining potency, with carbon-linked analogs showing significantly reduced activity [8]. Methylation of the piperazine to generate 4-methylpiperazine resulted in slight decreases in potency, while introduction of the 2-methyl substituent provided substantial improvements in both potency and selectivity [8].
GSK6853 exhibits a chromatographic distribution coefficient (ChromLogD) of 2.0 at physiological pH 7.4, representing a significant improvement in lipophilicity compared to the predecessor compound GSK5959 [15] [16]. The predicted acid dissociation constant (pKa) value of 13.03±0.20 indicates that the compound exists primarily in the neutral form under physiological conditions [6]. The predicted density of GSK6853 is 1.247±0.06 grams per cubic centimeter [6].
Property | Value | Method/Conditions |
---|---|---|
Molecular Weight | 409.48 g/mol | Computed |
ChromLogD pH 7.4 | 2.0 | Chromatographic method |
pKa (predicted) | 13.03±0.20 | Computational prediction |
Density (predicted) | 1.247±0.06 g/cm³ | Computational prediction |
Optical Rotation | [α]/D -45 to -55° | c = 0.3 in methanol |
Melting Point | Not determined | - |
Boiling Point | Not determined | - |
The compound demonstrates excellent solubility in dimethyl sulfoxide, with reported values ranging from 2 milligrams per milliliter to 81 milligrams per milliliter depending on the specific formulation [16] [44]. Ethanol solubility reaches 81 milligrams per milliliter, providing alternative solvent options for experimental applications [16] [44]. GSK6853 remains completely insoluble in aqueous media, necessitating the use of organic solvents or specialized formulations for biological studies [16].
The aqueous solubility in phosphate-buffered saline at pH 7.4 reaches 140 micrograms per milliliter as determined by chemiluminescent nitrogen detection methodology [15] [18]. This represents a 17.5-fold improvement compared to the predecessor compound GSK5959, which exhibited only 8 micrograms per milliliter solubility under identical conditions [15]. The enhanced aqueous solubility facilitates improved cellular penetration and enables more effective biological evaluation [15].
GSK6853 demonstrates excellent long-term stability when stored as a powder at -20°C, maintaining chemical integrity for up to three years from the date of purchase [6] [21]. Solutions prepared in dimethyl sulfoxide or ethanol exhibit stability for up to three months when stored at -20°C [6] [17]. The compound can be shipped at ambient temperature without degradation, indicating good thermal stability under standard handling conditions [16] [38].
Storage Condition | Stability Period | Temperature | Notes |
---|---|---|---|
Powder (as supplied) | 3 years | -20°C | Long-term storage |
DMSO solution | 3 months | -20°C | Sealed containers |
Ethanol solution | 3 months | -20°C | Sealed containers |
Ambient shipping | Stable | Room temperature | No cooling required |
Working solutions | 1 year | As supplied | From purchase date |
Stability studies conducted under various pH conditions and temperature exposures demonstrate that GSK6853 maintains chemical integrity across a broad range of experimental conditions [17]. The benzimidazolone core structure provides inherent stability against hydrolytic degradation, while the amide linkages remain stable under neutral and mildly acidic conditions [17]. The compound shows no significant degradation when exposed to light or atmospheric oxygen under normal laboratory conditions [17].
The solubility profile of GSK6853 enables diverse experimental applications while maintaining sufficient aqueous solubility for cellular studies [15] [16]. The compound can be prepared as stock solutions in dimethyl sulfoxide at concentrations up to 25 milligrams per milliliter, providing convenient handling for dilution into aqueous biological media [44]. The improved solubility characteristics compared to earlier analogs facilitate more accurate concentration determinations and reduce the likelihood of precipitation during biological assays [15].